2-Cycloheptylethanamine hydrochloride
Overview
Description
2-Cycloheptylethanamine hydrochloride is a chemical compound with the molecular formula C9H19N.HCl. It is a useful research chemical and is often utilized in various scientific studies. This compound is known for its unique structure, which includes a cycloheptyl ring attached to an ethanamine group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two common methods for the preparation of 2-cycloheptylethanamine:
Sodium Cycloheptyl Sulfate Method: This method involves reacting sodium cycloheptyl sulfate with chloroacetamide, followed by saponification to convert the acetamide group to an ethylamine group.
2-Cycloheptylacetic Acid Method: This method involves reacting 2-cycloheptylacetic acid with sulfinic acid and reducing the carboxyl group to the corresponding ethylamine.
Industrial Production Methods
Industrial production methods for 2-cycloheptylethanamine hydrochloride typically involve large-scale synthesis using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptylethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: The ethanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-Cycloheptylethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cycloheptylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and require further research to be fully elucidated .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentylethanamine hydrochloride: Similar in structure but with a cyclopentyl ring instead of a cycloheptyl ring.
2-Cyclohexylethanamine hydrochloride: Contains a cyclohexyl ring instead of a cycloheptyl ring.
Uniqueness
2-Cycloheptylethanamine hydrochloride is unique due to its cycloheptyl ring, which imparts distinct chemical and physical properties compared to its cyclopentyl and cyclohexyl analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-cycloheptylethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c10-8-7-9-5-3-1-2-4-6-9;/h9H,1-8,10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKQVEMXXIXWJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695957 | |
Record name | 2-Cycloheptylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187930-98-8 | |
Record name | 2-Cycloheptylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20695957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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